molecular formula C16H12F3N5OS B2841920 N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2415623-27-5

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B2841920
CAS RN: 2415623-27-5
M. Wt: 379.36
InChI Key: LVMUFQYXCTZGEU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, an azetidine ring, and a benzothiadiazole moiety. These groups are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions such as the Diels–Alder reaction .


Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also contains an azetidine ring, which is a four-membered cyclic amine. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modify the physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and bioavailability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to note that all compounds should be handled with appropriate safety precautions to minimize risk .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential therapeutic applications, and optimization of its physical and chemical properties for drug development .

properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5OS/c17-16(18,19)10-3-4-20-14(6-10)24-7-11(8-24)21-15(25)9-1-2-12-13(5-9)23-26-22-12/h1-6,11H,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMUFQYXCTZGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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